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molecular formula C7H4O2 B8511515 4-Ethynylfuran-2-carbaldehyde

4-Ethynylfuran-2-carbaldehyde

Cat. No. B8511515
M. Wt: 120.10 g/mol
InChI Key: VFQJSPHGRICNDR-UHFFFAOYSA-N
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Patent
US09073821B2

Procedure details

A 1 mol/L-TBAF-THF solution (3.4 mL) was added dropwise, under ice cooling, to a mixture of 4-[(triisopropylsilanyl)ethynyl]furan-2-carbaldehyde (0.63 g) as obtained in Example 24-(1), THF (3.0 mL) and acetic acid (0.20 mL) over the course of 1.5 hours. Diethyl ether and water were added to the reaction mixture, and the mixture was adjusted to pH 5 with a saturated aqueous solution of ammonium chloride to isolate the organic layer. The extract was washed with brine, and the solvent was distilled off under reduced pressure. The resulting residue was purified by OH type silica gel column chromatography (gradient elution with hexane/ethyl acetate=100/0→80/20) to obtain 4-ethynylfuran-2-carbaldehyde (brown solid) (0.22 g, 80%).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
4-[(triisopropylsilanyl)ethynyl]furan-2-carbaldehyde
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1COCC1.C([Si]([C:34]#[C:35][C:36]1[CH:37]=[C:38]([CH:41]=[O:42])[O:39][CH:40]=1)(C(C)C)C(C)C)(C)C.C1COCC1.[Cl-].[NH4+]>O.C(OCC)C.C(O)(=O)C>[C:35]([C:36]1[CH:37]=[C:38]([CH:41]=[O:42])[O:39][CH:40]=1)#[CH:34] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1CCOC1
Name
4-[(triisopropylsilanyl)ethynyl]furan-2-carbaldehyde
Quantity
0.63 g
Type
reactant
Smiles
C(C)(C)[Si](C(C)C)(C(C)C)C#CC=1C=C(OC1)C=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to isolate the organic layer
WASH
Type
WASH
Details
The extract was washed with brine
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by OH type silica gel column chromatography (gradient elution with hexane/ethyl acetate=100/0→80/20)

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=C(OC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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